molecular formula C16H10ClF3N2O B2369013 4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 303148-90-5

4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B2369013
CAS No.: 303148-90-5
M. Wt: 338.71
InChI Key: MUCDIPOAAVSMKJ-UHFFFAOYSA-N
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Description

“4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C16H10ClF3N2O. Its average mass is 338.712 Da and its monoisotopic mass is 338.043365 Da .

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives, including compounds similar to 4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline, have been extensively studied for their synthesis and biological activities. These compounds are recognized for their significant medicinal properties:

  • Synthesis Methods :

    • Xu Li-feng (2011) demonstrated a method to synthesize quinazoline derivatives starting from 4-chloro-2-nitrobenzoic acid, leading to compounds with biological activity (Xu Li-feng, 2011).
    • Gong Ping (2005) explored a seven-step synthetic route for a similar compound, emphasizing mild reaction conditions and high yields (Gong Ping, 2005).
  • Biological Activities :

    • Quinazoline derivatives have been found to possess significant pharmacological activities. Dash et al. (2017) reported that certain quinazoline derivatives demonstrated antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
    • In another study, R. Ovádeková et al. (2005) evaluated the cytotoxic/antiproliferative activity of a quinazoline derivative on human tumor cell lines, indicating potential as an anticancer drug (R. Ovádeková et al., 2005).

Advanced Applications

  • Imaging and Diagnostics :

    • D. Holt et al. (2006) synthesized a quinazoline derivative for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, highlighting its potential in diagnostic imaging (D. Holt et al., 2006).
  • Antiplasmodial Activity :

    • P. Verhaeghe et al. (2011) found that quinazoline derivatives exhibited good in vitro antiplasmodial activity against Plasmodium falciparum, suggesting their use in treating malaria (P. Verhaeghe et al., 2011).

Safety and Hazards

According to one source, the compound has some associated hazards. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c1-9-8-10(17)6-7-13(9)23-14-11-4-2-3-5-12(11)21-15(22-14)16(18,19)20/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCDIPOAAVSMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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